Superior Chiral Extraction Performance: L-3-Chlorophenylglycine Achieves Higher Enantioselectivity than Phenylalanine and Homophenylalanine Analogs
In head-to-head studies using Mandyphos-Pd chiral extractant systems, L-3-Chlorophenylglycine demonstrated significantly higher enantioselectivity compared to other amino acids. After ligand optimization, the separation factor (α) for 3-chlorophenylglycine reached 3.51 [1], outperforming phenylalanine (α=2.10) and homophenylalanine (α=2.77) under identical conditions [1]. This superior separation factor indicates more efficient resolution of the racemic mixture, which is critical for obtaining enantiopure material.
| Evidence Dimension | Enantioselectivity (Separation Factor α) |
|---|---|
| Target Compound Data | α = 3.51 |
| Comparator Or Baseline | Phenylalanine: α = 2.10; Homophenylalanine: α = 2.77 |
| Quantified Difference | 66.7% higher than phenylalanine; 26.7% higher than homophenylalanine |
| Conditions | Chiral liquid-liquid extraction using optimized Mandyphos-Pd complex as extractant, pH 7.8, 20°C [REFS-1, REFS-2]. |
Why This Matters
For procurement related to chiral separation or asymmetric synthesis, L-3-Chlorophenylglycine offers a verifiably higher separation factor, translating to more efficient, cost-effective purification and higher yields of enantiopure products.
- [1] Liu, X., et al. (2024). Improvement of the enantioselectivities of Mandyphos-Pd complexes by introducing groups with different steric and electronic properties. Journal of Chemical Technology & Biotechnology, 99(5), 1250-1258. View Source
- [2] Tang, X., et al. (2021). Enantioseparation of 3-Chlorophenylglycine enantiomers using Mandyphos-Pd as chiral extractant. Chinese Journal of Chemical Engineering, 39, 96-103. View Source
